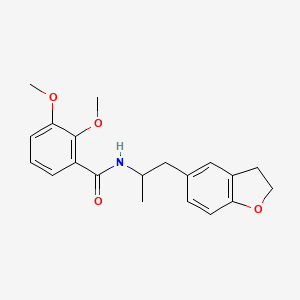

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,3-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-13(11-14-7-8-17-15(12-14)9-10-25-17)21-20(22)16-5-4-6-18(23-2)19(16)24-3/h4-8,12-13H,9-11H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWYVESFVVBOSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=C(C(=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,3-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzofuran Moiety: Starting with a suitable phenol derivative, cyclization reactions can be employed to form the benzofuran ring.

Alkylation: The benzofuran intermediate is then subjected to alkylation using a propan-2-yl halide under basic conditions to introduce the propan-2-yl group.

Amidation: The final step involves the reaction of the alkylated benzofuran with 2,3-dimethoxybenzoic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Catalysts and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, especially at positions ortho or para to the methoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide for methoxylation.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or methoxylated derivatives.

Scientific Research Applications

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,3-dimethoxybenzamide has been explored for various scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,3-dimethoxybenzamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways:

Molecular Targets: Potential targets include enzymes, receptors, and ion channels that are involved in various biological processes.

Pathways: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Key Observations :

- Positional Isomerism : The target compound and 5-MAPDB share the 5-position substitution on dihydrobenzofuran, whereas 6-APDB is substituted at the 6-position. This alters electronic distribution and steric interactions.

- Functional Groups : The benzamide group in the target compound contrasts with the amine in 5-MAPDB and 6-APDB, significantly impacting polarity and hydrogen-bonding capacity.

- Hybrid Structures : SiFA-M-FP,5 incorporates a radiopharmaceutical labeling moiety (SiFA) and a thiol group, enabling applications in imaging .

Pharmacological and Functional Implications

- Amine vs.

- Dimethoxy Substitution : The 2,3-dimethoxybenzoyl group enhances electron density, favoring π-π stacking or interactions with aromatic residues in enzymes/receptors.

- Radiopharmaceutical Potential: SiFA-M-FP,5’s SiFA group enables fluorine-18 labeling for positron emission tomography (PET), a feature absent in the target compound .

Biological Activity

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,3-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzofuran core, which is known for its diverse pharmacological properties, and a dimethoxybenzamide group that may enhance its interaction with biological targets.

Chemical Structure

The molecular formula of this compound is with a molecular weight of 301.37 g/mol. The structure includes:

- Benzofuran moiety : Known for various biological activities.

- Dimethoxybenzamide group : Enhances binding affinity and specificity towards target proteins.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The benzofuran structure can potentially inhibit certain enzymatic activities, while the dimethoxybenzamide enhances binding affinity.

Potential Mechanisms:

- Receptor Binding : The compound may act as a ligand for various receptors, influencing signaling pathways related to pain and inflammation.

- Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, leading to altered physiological responses.

Biological Activity

Research on similar compounds has indicated various biological activities such as:

- Antinociceptive Effects : Compounds with benzofuran structures have shown promise in models of neuropathic pain due to their interaction with cannabinoid receptors .

- Anticancer Properties : Some derivatives exhibit cytotoxic effects against cancer cell lines by inducing apoptosis through receptor-mediated pathways .

Data Table: Comparison of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-methoxyacetamide | Benzofuran + methoxy group | Antinociceptive in neuropathic pain models |

| N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-naphthamide | Benzofuran + naphthamide | Anticancer activity in vitro |

| N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,3-dimethoxybenzenesulfonamide | Benzofuran + sulfonamide | Potential antibacterial activity |

Case Studies

- Antinociceptive Study : A study involving similar benzofuran derivatives demonstrated significant pain relief in rodent models of neuropathic pain. The mechanism was linked to the activation of CB2 receptors without central side effects .

- Anticancer Activity : Research on related compounds indicated that certain benzofuran derivatives could inhibit the growth of cancer cells by inducing apoptosis through mitochondrial pathways. This suggests that this compound may also possess similar anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.